REACTION_SMILES
|
[Br:5][CH2:6][CH2:7][n:8]1[c:9](=[O:17])[o:10][c:11]2[c:12]1[n:13][cH:14][cH:15][cH:16]2.[CH3:18][C:19]#[N:20].[CH3:1][CH:2]([CH3:3])[NH2:4]>>[CH3:1][CH:2]([CH3:3])[NH:4][CH2:6][CH2:7][n:8]1[c:9](=[O:17])[o:10][c:11]2[c:12]1[n:13][cH:14][cH:15][cH:16]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=c1oc2cccnc2n1CCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)N
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)NCCn1c(=O)oc2cccnc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |